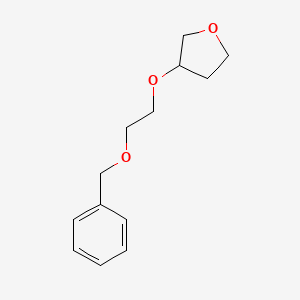

3-(2-phenylmethoxyethoxy)oxolane

Descripción

3-(2-Phenylmethoxyethoxy)oxolane is a tetrahydrofuran (oxolane) derivative featuring a 2-phenylmethoxyethoxy substituent at the 3-position of the five-membered oxolane ring. The compound’s structure combines an aromatic phenyl group with a flexible ethoxy chain, conferring unique physicochemical properties.

Propiedades

Fórmula molecular |

C13H18O3 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

3-(2-phenylmethoxyethoxy)oxolane |

InChI |

InChI=1S/C13H18O3/c1-2-4-12(5-3-1)10-15-8-9-16-13-6-7-14-11-13/h1-5,13H,6-11H2 |

Clave InChI |

ULXPBVSLHNNWPD-UHFFFAOYSA-N |

SMILES canónico |

C1COCC1OCCOCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylmethoxyethoxy)oxolane can be achieved through several methods. One common approach involves the reaction of 2-phenylmethoxyethanol with oxirane (ethylene oxide) in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-phenylmethoxyethanol attacks the oxirane ring, leading to the formation of the oxolane ring.

Industrial Production Methods

Industrial production of 3-(2-phenylmethoxyethoxy)oxolane typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-phenylmethoxyethoxy)oxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxolane ring into other cyclic ethers or open the ring to form linear compounds.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxolane ring, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with aldehyde or carboxylic acid groups, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

3-(2-phenylmethoxyethoxy)oxolane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(2-phenylmethoxyethoxy)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Muscarine-Like Oxolane Ammonium Salts

- Core Structure : Oxolane ring with quaternary ammonium and hydroxyl groups (e.g., derivatives synthesized from 2-deoxy-D-ribose) .

- Key Differences : Unlike 3-(2-phenylmethoxyethoxy)oxolane, these compounds feature charged ammonium groups and lack aromatic substituents.

- Biological Activity : Antimicrobial efficacy correlates with substituent chain length; a decyl chain derivative showed the highest activity against Candida spp. and Gram-positive bacteria .

- Synthesis Challenges : Selective tosylation of hydroxyl groups often results in mixtures, complicating purification .

2-[2-(2-Methoxyethoxy)Ethoxy]-1,3-Dioxolane

- Core Structure : 1,3-Dioxolane (a five-membered ring with two oxygen atoms) .

- Key Differences : The dioxolane core and methoxyethoxyethoxy substituent contrast with the oxolane ring and phenylmethoxyethoxy group of the target compound.

- Physicochemical Properties : Higher oxygen content (C₈H₁₆O₅, MW 192.21) likely increases polarity and aqueous solubility compared to the aromatic-substituted oxolane .

- Synthesis Yield : Up to 86% yield achieved via optimized routes, suggesting efficient methodologies for ethoxy chain introduction .

3-(Oxiran-2-yl)Oxolane

- Core Structure : Oxolane with an epoxide (oxirane) substituent .

- Key Differences : The reactive epoxide group enables ring-opening reactions, unlike the inert ether linkages in 3-(2-phenylmethoxyethoxy)oxolane.

- Applications: Potential as a crosslinking agent or intermediate in polymer chemistry .

3-(2'-Methoxy)-Ethoxypropylamine

- Core Structure : Linear propylamine with methoxyethoxy and amine groups .

- Key Differences : The absence of a cyclic oxolane ring and presence of a primary amine alter reactivity (e.g., nucleophilic vs. ether stability).

- Safety : Requires PPE (gloves, respirators) due to uncharacterized toxicity, a precaution likely applicable to the target compound .

Data Table: Comparative Overview

Key Findings and Implications

Substituent Impact :

- The phenyl group in 3-(2-phenylmethoxyethoxy)oxolane likely enhances lipophilicity, improving membrane permeability compared to aliphatic chains (e.g., muscarine derivatives) .

- Ether linkages may confer metabolic stability, advantageous for drug candidates .

Synthesis Considerations :

- Tosylation and cyclization methods from muscarine analogs could be adapted for the target compound, though yields may vary due to steric hindrance from the phenyl group.

Safety and Handling :

- PPE (gloves, respirators) is recommended, as seen in methoxyethoxy compound protocols .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.